(2-Bromo-3-methylphenyl)methanol
Overview
Description
“(2-Bromo-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 168886-97-3. Its linear formula is C8 H9 Br O . The molecular weight of this compound is 201.06 .
Molecular Structure Analysis
The InChI code for “(2-Bromo-3-methylphenyl)methanol” is 1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Bromo-3-methylphenyl)methanol” is 277.3±25.0 °C . The predicted density is 1.481±0.06 g/cm3 . The compound is advised to be stored in a sealed, dry place at room temperature .Scientific Research Applications
Field
This application falls under the field of Sports Medicine and Doping Control .
Application
“(2-Bromo-3-methylphenyl)methanol” is used in the study of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration .
Method
The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated . The metabolite pattern of these substances is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
Results
Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Drug Design and Genomics Research
Field
Application
Method
Results
Artificial Intelligence in Sleep Medicine
Field
This application falls under the field of Sleep Medicine and Artificial Intelligence (AI) .
Application
While not directly used, “(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of AI models for sleep medicine .
Method
AI models, such as those developed by Google DeepMind, could potentially be used to analyze data from sleep studies, including data related to the effects of various substances such as “(2-Bromo-3-methylphenyl)methanol” on sleep patterns .
Results
The use of AI in sleep medicine has the potential to revolutionize care in three critical areas: clinical applications, lifestyle management, and population health . It can offer comprehensive data analysis, nuanced pattern recognition, and automation in diagnosis .
Chromatography and Mass Spectrometry
Field
This application falls under the field of Chromatography and Mass Spectrometry .
Application
“(2-Bromo-3-methylphenyl)methanol” could potentially be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture .
Method
The specific methods of application or experimental procedures would depend on the specific research question or objective .
Results
The results or outcomes obtained would also depend on the specific research question or objective .
Advanced Battery Science and Technology
Field
This application falls under the field of Advanced Battery Science and Technology .
Application
While not directly used, “(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of advanced batteries .
Method
The specific methods of application or experimental procedures would depend on the specific research question or objective .
Results
The results or outcomes obtained would also depend on the specific research question or objective .
Cycling Performance Optimization
Field
This application falls under the field of Cycling Performance Optimization .
Application
“(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of pressure mapping systems for optimizing cycling performance .
Method
Pressure mapping systems, such as those developed by GebioMized, could potentially be used to analyze data from cycling performance studies, including data related to the effects of various substances such as “(2-Bromo-3-methylphenyl)methanol” on cycling performance .
Results
The use of pressure mapping systems in cycling performance optimization has the potential to help cyclists at all levels maximize their riding and their performance .
Safety And Hazards
properties
IUPAC Name |
(2-bromo-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJECHMWYAILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680945 | |
Record name | (2-Bromo-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-methylphenyl)methanol | |
CAS RN |
168886-97-3 | |
Record name | (2-Bromo-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-3-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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